molecular formula C13H14N4O4S B2643395 N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 897624-11-2

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2643395
CAS No.: 897624-11-2
M. Wt: 322.34
InChI Key: ITDNHZQOLLHIJC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic organic compound featuring a 1,2,4-triazinone core linked to a 3,4-dimethoxyphenyl group via a thioacetamide bridge. This structure classifies it among nitrogen-containing heterocycles, which are fundamental scaffolds in medicinal chemistry due to their diverse biological activities and presence in many pharmacologically active molecules . Compounds with similar structural motifs, particularly those incorporating the 1,2,4-triazine and dimethoxyphenyl pharmacophores, are investigated in scientific research for their potential as intermediates in the development of novel therapeutic agents. The dimethoxyphenyl moiety is a common feature in molecules that interact with central nervous system targets, while the 1,2,4-triazinone ring is a privileged structure known to contribute to various biological activities . In a research context, this compound serves as a valuable building block or precursor for further chemical exploration. Researchers may utilize it to synthesize more complex molecules for screening against a range of biological targets. Its mechanism of action is not predefined and is entirely dependent on the specific research application, such as its potential use in constructing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation studies or as a scaffold for evaluating enzyme inhibition. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-20-9-4-3-8(5-10(9)21-2)15-12(19)7-22-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDNHZQOLLHIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring.

    Synthesis of the triazinylthio intermediate:

    Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl intermediate with the triazinylthio intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Scaling up the reaction: Using larger quantities of reactants and solvents.

    Optimizing reaction parameters: Adjusting temperature, pressure, and reaction time.

    Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazinone Derivatives

2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

  • Structural Differences: The triazinone ring here has a 4-amino-6-methyl substitution, contrasting with the unsubstituted 5-oxo group in the target compound. The aryl group is 2,4-dimethylphenyl vs. 3,4-dimethoxyphenyl.
  • Functional Implications: The amino and methyl groups may enhance metabolic stability but reduce polarity compared to the dimethoxy substituents, which improve solubility and π-π stacking .
Pyrimidine-Thioacetamide Analogs

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Core Heterocycle: Replaces the triazinone with a pyrimidine ring.
  • Activity : Demonstrated anticonvulsant efficacy in vivo, with predicted high oral bioavailability due to balanced lipophilicity (LogP ~2.5) and moderate molecular weight (~389 g/mol) .
Quinazolinone-Thioacetamides

N-(Substituted phenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamides

  • Structural Variation: Quinazolinone replaces triazinone, introducing a fused benzene ring. Substituents include sulfamoylphenyl and methoxy/ethoxy groups.

Physicochemical and Pharmacokinetic Properties

Key Parameters
Compound Molecular Weight (g/mol) LogP Water Solubility Bioavailability Prediction
Target Compound ~349 ~2.1 Moderate High (analog-based)
CAS RN: 381716-93-4 ~349 ~2.8 Low Moderate
Epirimil ~389 ~2.5 Moderate High
Quinazolinone Derivative (Compound 15) ~485 ~1.9 High Moderate
  • LogP Trends : The 3,4-dimethoxyphenyl group in the target compound lowers LogP compared to methyl-substituted analogs, favoring solubility.
  • Bioavailability : Methoxy groups may reduce first-pass metabolism, enhancing oral absorption relative to methyl or sulfonamide derivatives .
Anticancer Potential
  • Triazinone Derivatives: N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides show moderate anticancer activity (IC₅₀: 10–50 μM) against breast cancer cell lines, likely via topoisomerase inhibition .
  • Quinazolinones: Compound 15 (3,4,5-trimethoxyphenyl) exhibits IC₅₀ < 10 μM in colon cancer models, attributed to tubulin polymerization disruption .
Central Nervous System (CNS) Activity
  • Epirimil : Effective in seizure models (ED₅₀: 25 mg/kg), with the pyrimidine-thioacetamide core enabling blood-brain barrier penetration .
Antioxidant Activity
  • Phosphonic Acid-Triazinone Hybrids: Compound 81f (from triazinone-phosphonic acid series) shows 80% radical scavenging at 100 μM, outperforming ascorbic acid .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazinone moiety linked to a dimethoxyphenyl group via a thioacetamide functional group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it is particularly effective against Gram-positive bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies employing MTT assays have demonstrated that it induces apoptosis in cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of the triazinone ring is crucial for its cytotoxic effects.

Cell Line IC50 (µM)
HeLa15.0
MCF-720.0
A54918.5

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may target the topoisomerase and kinase pathways, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
  • Clinical Trials for Cancer Treatment : Preliminary clinical trials assessing the safety and efficacy of this compound in patients with advanced cancer have shown promising results, with notable tumor shrinkage observed in several cases.

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